molecular formula C21H34N2O B10883712 1'-(4-Ethoxybenzyl)-3,5-dimethyl-1,4'-bipiperidine

1'-(4-Ethoxybenzyl)-3,5-dimethyl-1,4'-bipiperidine

Cat. No.: B10883712
M. Wt: 330.5 g/mol
InChI Key: KGURGDPFABWGJD-UHFFFAOYSA-N
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Description

1’-(4-Ethoxybenzyl)-3,5-dimethyl-1,4’-bipiperidine is a complex organic compound that belongs to the class of bipiperidines This compound is characterized by the presence of two piperidine rings, which are six-membered nitrogen-containing heterocycles

Preparation Methods

The synthesis of 1’-(4-Ethoxybenzyl)-3,5-dimethyl-1,4’-bipiperidine involves multiple steps, typically starting with the preparation of the piperidine rings. One common method involves the electrophilic aromatic substitution reaction, where an electrophile reacts with an aromatic compound to form a substituted benzene derivative . The preparation of the ethoxybenzyl group can be achieved through the acylation reaction of 2-chlorine-5-bromobenzoic acid and phenetole in the presence of trifluoroacetic anhydride and boron trifluoride etherate as a catalyst . The final step involves the coupling of the ethoxybenzyl group with the piperidine rings under controlled conditions to obtain the target compound.

Chemical Reactions Analysis

1’-(4-Ethoxybenzyl)-3,5-dimethyl-1,4’-bipiperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides, which may involve the use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace existing functional groups. Common reagents include halides and alkoxides.

    Coupling Reactions: Suzuki-Miyaura coupling is a notable reaction for forming carbon-carbon bonds, utilizing palladium catalysts and boron reagents.

Scientific Research Applications

1’-(4-Ethoxybenzyl)-3,5-dimethyl-1,4’-bipiperidine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1’-(4-Ethoxybenzyl)-3,5-dimethyl-1,4’-bipiperidine involves its interaction with molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on its structure and the nature of the target. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis . The pathways involved in its mechanism of action can vary, including signal transduction pathways and metabolic pathways.

Properties

Molecular Formula

C21H34N2O

Molecular Weight

330.5 g/mol

IUPAC Name

1-[1-[(4-ethoxyphenyl)methyl]piperidin-4-yl]-3,5-dimethylpiperidine

InChI

InChI=1S/C21H34N2O/c1-4-24-21-7-5-19(6-8-21)16-22-11-9-20(10-12-22)23-14-17(2)13-18(3)15-23/h5-8,17-18,20H,4,9-16H2,1-3H3

InChI Key

KGURGDPFABWGJD-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)CN2CCC(CC2)N3CC(CC(C3)C)C

Origin of Product

United States

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